molecular formula C11H14N2O2 B11974517 N-[(4-acetamidophenyl)methyl]acetamide CAS No. 20732-19-8

N-[(4-acetamidophenyl)methyl]acetamide

Cat. No.: B11974517
CAS No.: 20732-19-8
M. Wt: 206.24 g/mol
InChI Key: ZWICEKOJPNHXNB-UHFFFAOYSA-N
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Description

N-[(4-Acetamidophenyl)methyl]acetamide is a bis-acetamide derivative characterized by a central methylene bridge linking two aromatic acetamide groups. Its structure features a 4-acetamidophenyl group attached to a methylene unit, which is further connected to another acetamide moiety.

Properties

CAS No.

20732-19-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(4-acetamidophenyl)methyl]acetamide

InChI

InChI=1S/C11H14N2O2/c1-8(14)12-7-10-3-5-11(6-4-10)13-9(2)15/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

ZWICEKOJPNHXNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetamidophenyl)methyl]acetamide typically involves the reaction of p-toluidine with methylene ketone to form N-(4-acetylphenyl)methanamine. This intermediate is then reacted with acetic anhydride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetamidophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-acetylphenyl)acetamide, while reduction could produce N-(4-aminophenyl)methyl]acetamide .

Scientific Research Applications

N-[(4-acetamidophenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-acetamidophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The following table summarizes key structural and functional differences between N-[(4-acetamidophenyl)methyl]acetamide and similar compounds:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications References
This compound Two acetamide groups linked via methylene bridge ~250.3 (estimated) Potential hydrogen-bond donor/acceptor; structural rigidity for drug design
N-(4-Aminophenyl)acetamide Single acetamide group with para-amino substitution 150.18 Intermediate in dye synthesis; reduced steric hindrance compared to bis-acetamides
N-(4-Methoxyphenyl)acetamide Methoxy group at para position 165.19 Enhanced electron-donating properties; used in pharmacokinetic studies
2-Azido-N-(4-methylphenyl)acetamide Azido group at position 2; methylphenyl backbone 204.22 Photoaffinity labeling applications; reactive azide group for click chemistry
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Chloro and trifluoromethyl groups at positions 4 and 2 237.62 High electronegativity; agrochemical and pharmaceutical intermediate
N-(4-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)acetamide Sulfamoyl and methoxybenzyl groups 350.39 Anticancer and antimicrobial candidate; sulfamoyl group enhances solubility
N-(4-acetyl-3-hydroxyphenyl)acetamide Acetyl and hydroxyl groups at positions 4 and 3 207.22 Chelating properties; potential metal-ion sensor

Biological Activity

N-[(4-acetamidophenyl)methyl]acetamide, a compound derived from acetamide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group and a phenyl ring substituted with an acetamido group. Its molecular formula is C11_{11}H14_{14}N2_2O2_2, which suggests potential interactions with various biological targets due to its polar nature and ability to form hydrogen bonds.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism is similar to that of acetaminophen (paracetamol), widely used for pain relief and fever reduction .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition
AnalgesicPain signal modulation
AntioxidantFree radical scavenging
CytotoxicityInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of various acetamide derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound demonstrated moderate cytotoxicity, suggesting potential as an anticancer agent .
  • Mechanistic Studies : Investigations into the mechanisms revealed that the compound may induce apoptosis via mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins in treated cells compared to controls .
  • Comparative Analysis : When compared to structurally similar compounds like acetaminophen, this compound showed enhanced anti-inflammatory effects without significant hepatotoxicity observed in some studies involving acetaminophen .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Studies show that it is primarily metabolized in the liver, with metabolites excreted through urine. Toxicological assessments suggest that at therapeutic doses, the compound exhibits a favorable safety profile, although high doses may lead to liver toxicity similar to other acetamides .

Q & A

Q. What are the common synthetic routes for preparing N-[(4-acetamidophenyl)methyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A solvent-free approach using catalytic phenylboronic acid (1.5 mmol) under thermal conditions (393 K for 7 hours) is effective for similar acetamide derivatives. Reaction monitoring via TLC and purification through ethanol recrystallization can yield crystalline products . Optimization may involve adjusting stoichiometric ratios (e.g., aldehydes vs. acetamide) or exploring alternative catalysts (e.g., Lewis acids) to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR/IR : Confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹ in IR) and aromatic proton environments in 1H^1H NMR .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (N–H⋯O) and dihedral angles between aromatic rings (e.g., 78.32–84.70° in analogs) to assess steric effects .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Q. How can researchers identify and mitigate impurities during synthesis?

  • Methodological Answer : Impurities like N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide (a paracetamol analog byproduct) may form due to incomplete acetylation . Use HPLC with UV detection (λmax ~255 nm) or LC-MS to track side products. Recrystallization in methanol/ethanol or column chromatography (silica gel, ethyl acetate/hexane) can isolate the target compound .

Advanced Research Questions

Q. How do variations in dihedral angles between aromatic rings impact the compound’s stability and intermolecular interactions?

  • Methodological Answer : Dihedral angles (e.g., 78.32° vs. 84.70° in polymorphs) influence packing efficiency and hydrogen-bonding networks. Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O–H⋯O vs. C–H⋯O). Molecular dynamics simulations can predict conformational stability under thermal stress . Contradictions in crystallographic data (e.g., angle discrepancies across analogs) may arise from substituent electronic effects (e.g., nitro vs. methoxy groups) .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to electrophilic attack at the acetamide nitrogen or aromatic rings .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., para-substituted phenyl groups) prone to sulfonation or nitration .
  • Solvent Modeling : Use COSMO-RS to predict solubility and reaction pathways in polar aprotic solvents (e.g., DMF) .

Q. How can researchers resolve contradictions in hydrogen-bonding patterns reported across structural analogs?

  • Methodological Answer : Conflicting reports on intermolecular O–H⋯O vs. N–H⋯O bonds may stem from crystallization solvents (e.g., methanol vs. ethanol) or temperature gradients. Redetermine crystal structures at varying temperatures (100–298 K) to observe dynamic bonding. Pair with variable-temperature IR to track hydrogen-bond strength shifts .

Q. What methodologies enhance the sensitivity of detecting trace analogs or degradation products in complex matrices?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., N-acetyldapsone vs. N-(4-hydroxyphenyl)acetamide ) using exact mass (<5 ppm error) .
  • Solid-Phase Microextraction (SPME) : Preconcentrate analytes from biological or environmental samples prior to GC-MS analysis .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs as internal standards for quantitative NMR .

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